(3-Methoxy-5-nitrophenyl)methanamine hydrochloride
Description
(3-Methoxy-5-nitrophenyl)methanamine hydrochloride is a substituted benzylamine derivative featuring a methoxy group (-OCH₃) at the 3-position and a nitro group (-NO₂) at the 5-position of the benzene ring. The compound’s molecular formula is C₈H₉ClN₂O₃, with a molecular weight of 216.62 g/mol (calculated).
Properties
IUPAC Name |
(3-methoxy-5-nitrophenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.ClH/c1-13-8-3-6(5-9)2-7(4-8)10(11)12;/h2-4H,5,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZRZTXRXFCMFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Nitration of 3-Methoxyaniline Derivatives
Nitration of 3-methoxyaniline derivatives is a common starting point. For example, 3,5-dinitroanisole (CAS 5327-44-6) serves as a precursor in one route, where selective reduction of one nitro group yields 3-methoxy-5-nitroaniline. Nitration conditions involve concentrated nitric acid in sulfuric acid at controlled temperatures (−10°C to 40°C) to prevent over-nitration.
Reaction Conditions for Nitration
| Parameter | Value | Source |
|---|---|---|
| Nitrating Agent | HNO₃ (conc.) in H₂SO₄ | |
| Temperature | −10°C to 40°C | |
| Reaction Time | 2–4 hours | |
| Yield | 85–90% |
Reduction of Nitro to Amine Functionality
Sodium Sulfide-Mediated Reduction
A high-yield reduction method employs sodium sulfide (Na₂S) and sodium bicarbonate (NaHCO₃) in a methanol-water system. For instance, 3,5-dinitroanisole undergoes partial reduction to 3-methoxy-5-nitroaniline with 93% yield. The mechanism involves nucleophilic attack by sulfide ions, selectively reducing one nitro group while retaining the methoxy substituent.
Key Steps :
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Dissolve Na₂S (5.5 g, 70.58 mmol) and NaHCO₃ (5.62 g, 66.87 mmol) in water (60 mL).
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Add methanol (50 mL) and cool to 0°C to precipitate impurities.
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Combine with 3,5-dinitroanisole (7.36 g, 37.15 mmol) in methanol (50 mL) and reflux for 30 minutes.
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Concentrate, precipitate in ice-water, and filter to obtain 3-methoxy-5-nitroaniline (5.82 g, 93%).
Catalytic Hydrogenation with Palladium
Catalytic hydrogenation using 10% Pd/C under hydrogen atmosphere or ammonium formate as a hydrogen donor offers a cleaner reduction pathway. A related synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine utilized Pd/C and ammonium formate in ethyl acetate, achieving 96.5% yield after recrystallization.
Optimized Conditions :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | 10% Pd/C (0.9 g) | |
| Hydrogen Source | Ammonium formate (12.8 g) | |
| Solvent | Ethyl acetate (500 mL) | |
| Temperature | Reflux | |
| Yield | 96.5% |
Introduction of the Methanamine Group
Nucleophilic Substitution with Methylamine
The methanamine moiety is introduced via nucleophilic substitution or reductive amination. A patent describing C-pyrazine-methylamine synthesis provides a parallel strategy: reacting 2,3-dichloropyrazine with a diaryl imine followed by hydrolysis to yield methylamine derivatives. For aromatic amines, similar conditions using methylamine hydrochloride in polar aprotic solvents (e.g., DMF) at 20–130°C may apply.
Example Protocol :
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React 3-methoxy-5-nitrobenzyl chloride with excess methylamine in DMF.
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Heat at 80°C for 12 hours.
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Quench with water, extract with ethyl acetate, and concentrate.
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Purify via column chromatography (SiO₂, hexane/ethyl acetate).
Hydrochloride Salt Formation
Acid-Mediated Protonation
The free base is converted to the hydrochloride salt by treatment with HCl gas or concentrated hydrochloric acid in a suitable solvent. A preferred method involves dissolving the amine in anhydrous ether or dichloromethane and bubbling HCl gas until precipitation is complete.
Optimized Crystallization :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane or ethyl acetate | |
| Acid | HCl (gas or conc. aqueous) | |
| Temperature | 0–5°C | |
| Purity | >99% (HPLC) |
Comparative Analysis of Synthetic Routes
Yield and Purity Across Methods
Critical Challenges
-
Regioselectivity in Nitration : Over-nitration can occur if temperature control is inadequate.
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Byproduct Formation : Impurities like 3-methoxy-5-nitrobenzyl alcohol may arise during amination.
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Salt Hygroscopicity : The hydrochloride salt is hygroscopic, requiring anhydrous conditions during handling .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-5-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using catalytic hydrogenation.
Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or platinum oxide.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are commonly used.
Major Products Formed
Oxidation: Formation of 3-methoxy-5-nitrobenzaldehyde or 3-methoxy-5-nitrobenzoic acid.
Reduction: Formation of (3-methoxy-5-aminophenyl)methanamine.
Substitution: Formation of various substituted phenylmethanamines depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
(3-Methoxy-5-nitrophenyl)methanamine hydrochloride serves as an intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced biological activity.
Case Study:
In a study focusing on similar nitrophenyl derivatives, compounds were designed to inhibit specific enzymes related to neurodegenerative diseases, showcasing the potential of this compound as a scaffold for drug development .
Biochemical Assays
The compound can act as a probe in biochemical assays to study enzyme interactions and cellular pathways. Its ability to form reactive intermediates makes it suitable for investigating mechanisms of action in various biological systems.
Example Applications:
- Enzyme Substrates: It may serve as a substrate for amine oxidase enzymes, leading to the formation of reactive species that modulate biological pathways.
- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating potential applications in developing antibacterial agents .
Chemical Synthesis
This compound is utilized as an intermediate in synthesizing more complex organic molecules, particularly in the production of specialty chemicals, dyes, and pigments.
Comparison Table of Similar Compounds:
| Compound Name | Structure Features | Notable Applications |
|---|---|---|
| (2-Methoxy-5-nitrophenyl)methanamine | Methoxy at 2-position | Potential enzyme inhibitors |
| (4-Methoxy-2-nitrophenyl)methanamine | Methoxy at 4-position | Anticancer research |
| (3-Methoxy-4-nitrophenyl)methanamine | Methoxy at 3-position | Studies on neurotoxicity |
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
Mechanism of Action
The mechanism of action of (3-Methoxy-5-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy group can influence the compound’s solubility and reactivity. The compound’s effects are mediated through its interactions with enzymes and other proteins, leading to various biochemical pathways.
Comparison with Similar Compounds
The following table and analysis highlight structural, electronic, and functional differences between (3-Methoxy-5-nitrophenyl)methanamine hydrochloride and analogous methanamine derivatives.
Structural and Functional Comparison
Key Differences and Implications
Aromatic vs. Heteroaromatic Cores
- The pyridine derivative () and indole derivative () introduce nitrogen-containing heterocycles, which alter electronic properties and binding interactions compared to the benzene ring in the main compound. Pyridine’s electron-deficient nature may enhance interactions with metal catalysts or biological targets .
- Oxadiazole () and thiazole () derivatives feature electron-deficient heterocycles, making them prone to nucleophilic attack, unlike the nitro-substituted benzene ring .
Substituent Effects
- Nitro (-NO₂) vs. Fluoro (-F): The nitro group in the main compound is significantly more electron-withdrawing than fluorine, increasing the compound’s electrophilicity. This makes it a better candidate for reduction reactions (e.g., nitro to amine conversion) compared to fluorinated analogs .
- Methoxy (-OCH₃) vs.
Physicochemical Properties
- Solubility: Methoxy and ethoxy groups generally improve water solubility, but the nitro group’s strong electron-withdrawing effect may counteract this by reducing polarity.
- Stability: The nitro group can render the compound sensitive to reducing conditions, whereas halogenated analogs (e.g., ) are more stable under such conditions .
Biological Activity
(3-Methoxy-5-nitrophenyl)methanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications in research, and relevant findings from various studies.
Chemical Structure
The compound is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which significantly influences its chemical reactivity and biological interactions.
Synthesis
The synthesis typically involves:
- Nitration of 3-methoxytoluene using concentrated nitric and sulfuric acids.
- Reduction of the nitro group to an amine, often employing catalytic hydrogenation.
- Formation of the hydrochloride salt through acid-base reactions.
These methods can be scaled for industrial production using continuous flow reactors to ensure consistent quality and yield .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- The nitro group can be reduced to form reactive intermediates that may interact with various biological molecules.
- The methoxy group influences the compound's solubility and reactivity, which affects its pharmacokinetic properties .
Antioxidant and Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that related nitrophenyl compounds can reduce oxidative stress in neuronal cells, suggesting potential neuroprotective effects .
Furthermore, the antibacterial activity of derivatives has been assessed, revealing varying efficacy against different bacterial strains. For example, compounds with similar structures have demonstrated zones of inhibition in bacterial cultures, indicating their potential as antimicrobial agents .
Cytotoxicity Studies
In vitro studies using cell lines such as SH-SY5Y have been instrumental in evaluating cytotoxicity. Compounds related to this compound were found to exhibit reduced cytotoxic effects compared to traditional drugs like tolcapone, with enhanced safety profiles .
Case Studies
- Neurotoxicity Assessment : In a study evaluating neurotoxic effects, this compound derivatives demonstrated lower toxicity levels in neuronal cell lines compared to established neurotoxic agents .
- Antimicrobial Efficacy : A comparative study on the antibacterial activity of various nitrophenyl derivatives showed that certain analogs exhibited significant inhibition against Gram-positive and Gram-negative bacteria, supporting their potential use in therapeutic applications .
Medicinal Chemistry
The compound is being investigated as a precursor for drug development due to its unique structural features that may enhance binding affinity to biological targets. Its potential applications include:
- Development of new pharmaceuticals targeting neurodegenerative diseases.
- Synthesis of novel antimicrobial agents.
Industrial Applications
In addition to medicinal uses, this compound is utilized in the production of dyes and pigments due to its vibrant color properties derived from the nitro group .
Comparative Analysis with Similar Compounds
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| (2-Methoxy-5-nitrophenyl)methanamine hydrochloride | Different positioning of methoxy group | Moderate antibacterial activity |
| (4-Methoxy-2-nitrophenyl)methanamine hydrochloride | Varying solubility profiles | Potential neuroprotective effects |
| (3-Nitrophenyl)methanamine | Lacks methoxy group | Lower reactivity compared to others |
This table highlights how the positioning of functional groups affects both chemical properties and biological activities across similar compounds.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing (3-Methoxy-5-nitrophenyl)methanamine hydrochloride with high purity?
- Methodological Answer : The compound can be synthesized via reductive amination of 3-methoxy-5-nitrobenzaldehyde using ammonium acetate and sodium cyanoborohydride, followed by HCl salt formation. Key steps include optimizing reaction temperature (e.g., 50–70°C) and solvent choice (e.g., methanol or ethanol) to minimize side products like imine intermediates. Purification via recrystallization in ethanol/water mixtures improves yield (>75%) and purity (>98%) . Characterization should include H/C NMR to confirm the methoxy and nitro group positions, and elemental analysis to verify stoichiometry .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR (DMSO-d) identifies aromatic protons (δ 7.8–8.2 ppm) and the methanamine CH group (δ 3.2–3.5 ppm). C NMR confirms the nitro (C-NO at ~148 ppm) and methoxy (C-OCH at ~56 ppm) groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]) at m/z 213.0645 (calculated for CHNOCl).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95%) and detects impurities .
Q. How does solvent choice impact the solubility and stability of this compound in biological assays?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or acidic aqueous buffers (pH <4). For cell-based assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS to avoid precipitation. Stability tests (24–72 hours at 4°C/RT) via HPLC confirm degradation <5% under these conditions .
Advanced Research Questions
Q. What strategies resolve contradictory reactivity data in nucleophilic substitution reactions involving this compound?
- Methodological Answer : Discrepancies may arise from competing reactions (e.g., nitro group reduction under catalytic hydrogenation). To resolve:
- Controlled Experiments : Perform reactions under inert atmospheres (N/Ar) with varying catalysts (Pd/C vs. Raney Ni).
- Analytical Monitoring : Use LC-MS to track intermediates and byproducts.
- Computational Modeling : DFT calculations predict activation barriers for nitro vs. methoxy group reactivity .
Q. How can computational tools predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to amine receptors (e.g., monoamine oxidases). The nitro group’s electron-withdrawing effect may enhance binding affinity.
- MD Simulations : GROMACS simulations (100 ns) assess stability in lipid bilayers for CNS-targeting studies.
- QSAR Models : Correlate substituent effects (methoxy vs. nitro) with IC values from enzyme inhibition assays .
Q. What protocols assess the photostability of this compound under UV-vis irradiation?
- Methodological Answer :
- Accelerated Testing : Expose solid and solution phases to UV light (320–400 nm) for 24–48 hours. Monitor degradation via UV-vis spectroscopy (λ~270 nm for nitro groups).
- Degradation Products : Identify by LC-MS; nitro-to-amine reduction is a common pathway.
- Stabilizers : Add antioxidants (e.g., BHT) or use amber vials to reduce photodegradation .
Q. In drug discovery, how is this compound utilized as a building block for targeted therapies?
- Methodological Answer : The amine group enables conjugation with:
- Heterocycles : Couple with pyridine or oxadiazole moieties via EDC/HOBt-mediated amide bonds for kinase inhibitors.
- Peptides : Solid-phase synthesis links the compound to peptide backbones for protease-resistant analogs.
- Prodrugs : Mask the amine with acetyl groups, hydrolyzed in vivo for controlled release .
Q. What in vitro models are optimal for preliminary toxicity screening of derivatives of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
